4-bromo-N-(4-iodophenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(4-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrINO2S and a molecular weight of 438.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzenesulfonamide structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-iodoaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, biaryl compounds, and modified sulfonamide derivatives .
Scientific Research Applications
4-bromo-N-(4-iodophenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-bis(4-iodophenyl)benzenamine: This compound has a similar structure but with an additional iodine atom, leading to different reactivity and applications.
1-bromo-4-iodobenzene: A simpler compound with only bromine and iodine substituents, used in similar coupling reactions.
Uniqueness
4-bromo-N-(4-iodophenyl)benzenesulfonamide is unique due to the presence of both bromine and iodine atoms on the benzenesulfonamide structure, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N-(4-iodophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNHNGTPIRCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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